molecular formula C13H8Cl2N4O B2881973 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 338394-73-3

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2881973
CAS No.: 338394-73-3
M. Wt: 307.13
InChI Key: UMGKAJAOZLTBIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its dichlorophenyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(10(15)5-7)11-3-4-17-13-9(12(16)20)6-18-19(11)13/h1-6H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGKAJAOZLTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323971
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-73-3
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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